Cas no 912767-29-4 (methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate)

methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate
- methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
-
- インチ: 1S/C18H16N2O3S/c1-10-8-11(2)15-14(9-10)19-18(24-15)20-16(21)12-4-6-13(7-5-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21)
- InChIKey: XERFRINJPFIXRB-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=C(C(=O)NC2=NC3=CC(C)=CC(C)=C3S2)C=C1
methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1813-0495-1mg |
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
912767-29-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1813-0495-4mg |
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
912767-29-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1813-0495-2mg |
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
912767-29-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1813-0495-100mg |
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
912767-29-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1813-0495-15mg |
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
912767-29-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1813-0495-25mg |
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
912767-29-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1813-0495-75mg |
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
912767-29-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1813-0495-20μmol |
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
912767-29-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1813-0495-5mg |
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
912767-29-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1813-0495-20mg |
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
912767-29-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoateに関する追加情報
Methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate (CAS No. 912767-29-4): A Comprehensive Overview
Methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate, identified by its CAS number 912767-29-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of benzothiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a carbamoyl group and a substituted benzothiazole moiety, contribute to its unique chemical properties and biological functions.
The benzothiazole core is a heterocyclic aromatic ring system that is commonly found in numerous biologically active molecules. Its stability and reactivity make it an ideal scaffold for designing new compounds with therapeutic potential. In particular, the substitution pattern at the 5 and 7 positions of the benzothiazole ring, as seen in this compound, enhances its interaction with biological targets, thereby modulating various cellular processes.
The carbamoyl group attached to the benzoate moiety at the 4-position further influences the pharmacological profile of methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate. This functional group is known to participate in hydrogen bonding interactions, which can be crucial for binding affinity and specificity when interacting with biological targets. The overall structure of this compound suggests a potential role in modulating enzyme activity or receptor binding, making it a promising candidate for further investigation.
Recent research has highlighted the importance of benzothiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate may contribute to its unique pharmacological effects by influencing its interactions with biological targets.
In particular, the dimethyl substitution at the 5 and 7 positions of the benzothiazole ring is known to enhance the compound's solubility and bioavailability, which are critical factors for drug efficacy. Additionally, this substitution pattern may also influence the compound's metabolic stability, thereby affecting its duration of action in vivo. These factors make methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate a compelling candidate for further pharmacokinetic and pharmacodynamic studies.
Current research efforts are focused on elucidating the mechanisms of action of benzothiazole derivatives. One area of interest is their potential role in inhibiting specific enzymes or receptors that are involved in disease pathogenesis. For instance, studies have shown that certain benzothiazole derivatives can inhibit kinases or other enzymes that are overactive in cancer cells. The structure of methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate suggests that it may interact with such targets, potentially leading to novel therapeutic strategies.
Another area of investigation is the use of benzothiazole derivatives as scaffolds for designing molecules with improved drug-like properties. Researchers are exploring various strategies to optimize these compounds for better pharmacokinetic profiles, including modifications to enhance solubility and reduce toxicity. The carbamoyl group in methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate may play a key role in these optimization efforts by providing a site for further functionalization.
The synthesis and characterization of methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate have been reported in several scientific publications. These studies have provided valuable insights into its chemical properties and potential biological activities. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structure of this compound and study its interactions with biological targets.
The future prospects for methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate are promising. Ongoing research aims to explore its potential applications in various therapeutic areas. Preclinical studies are being conducted to evaluate its efficacy and safety profiles in animal models. These studies will provide crucial data for determining whether this compound can progress to clinical trials in humans.
In conclusion, methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate (CAS No. 912767-29-4) is a structurally interesting compound with potential therapeutic applications. Its unique combination of functional groups makes it a valuable scaffold for designing new drugs targeting various diseases. Further research is needed to fully understand its biological activities and develop effective therapeutic strategies based on this promising molecule.
912767-29-4 (methyl 4-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoylbenzoate) 関連製品
- 1806281-89-9(Methyl 3-cyano-2-hydroxypyridine-5-acetate)
- 1094289-44-7(3-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione)
- 2137451-53-5(6'-methyl-5,6-dihydro-4H-spirofuro2,3-cpyridine-7,4'-oxane)
- 1806822-94-5(2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde)
- 2172489-21-1(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}cyclobutane-1-carboxylic acid)
- 1421459-30-4(N-(3,4-dichlorophenyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane-4-carboxamide)
- 478248-51-0(3,4-Dichloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)
- 497940-48-4(ethyl 2-tert-butyl-5-{4-(methoxycarbonyl)phenylmethoxy}-1-benzofuran-3-carboxylate)
- 2172528-34-4((3-ethylcyclohexyl)methanesulfonyl fluoride)
- 2248344-12-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate)




